4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Overview
Description
The compound 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of furan, piperazine, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan with a suitable acylating agent to form the furan-2-ylcarbonyl group.
Piperazine Derivatization: The furan-2-ylcarbonyl intermediate is then reacted with piperazine under controlled conditions to form the furan-2-ylcarbonyl-piperazine derivative.
Coupling with Pyrrolidinone: The final step involves coupling the furan-2-ylcarbonyl-piperazine derivative with 1-(2-methylphenyl)pyrrolidin-2-one using a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one: can be compared with other similar compounds:
- Uniqueness : The presence of the 2-methylphenyl group in the pyrrolidinone ring distinguishes it from other derivatives, potentially altering its biological activity and chemical reactivity.
Similar Compounds:
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-5-2-3-6-17(15)24-14-16(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h2-7,12,16H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCSFJMKUSMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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